

A Technical Guide to the Toxicological Profile of Purified Stevia Powder (Steviol Glycosides)

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Compound of Interest		
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Executive Summary

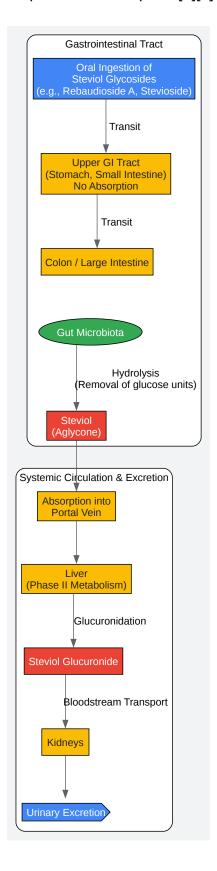
This document provides a comprehensive technical overview of the toxicological data for high-purity (≥95%) stevia leaf extracts, commonly referred to as purified **stevia powder**. The active sweetening compounds in these extracts are steviol glycosides. An extensive body of research, including acute, subchronic, and chronic toxicity studies, as well as evaluations of genotoxicity, carcinogenicity, and reproductive/developmental effects, has been conducted. Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the U.S. Food and Drug Administration (FDA), and the European Food Safety Authority (EFSA), have reviewed this data and concluded that high-purity stevia extracts are safe for human consumption. An Acceptable Daily Intake (ADI) has been established at 4 mg/kg of body weight per day, expressed as steviol equivalents.[1][2] This guide synthesizes the key findings, presents quantitative data in structured tables, details the experimental protocols for pivotal studies, and provides visualizations of metabolic pathways and experimental workflows.

Metabolism and Pharmacokinetics of Steviol Glycosides

Upon oral ingestion, steviol glycosides such as stevioside and rebaudioside A are not absorbed intact in the upper gastrointestinal tract.[3][4][5] They transit to the colon, where gut microbiota hydrolyze them into their common aglycone, steviol.[4] Steviol is then absorbed into the portal circulation and subsequently metabolized in the liver, primarily through glucuronidation, to form steviol glucuronide.[3][4] This metabolite is then efficiently excreted via the kidneys in the urine.



[4] Importantly, studies have demonstrated that there is no accumulation of steviol or its metabolites in the body, even with repeated consumption.[4][6]





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Caption: Metabolic pathway of steviol glycosides in humans.

Toxicological Assessment

A full battery of toxicological studies has been performed to characterize the safety profile of purified steviol glycosides.

Acute Oral Toxicity

Acute toxicity studies in rodent models consistently demonstrate a very low order of acute toxicity for purified stevia extracts. The median lethal dose (LD₅₀) is consistently found to be greater than the highest doses tested.

Table 1: Summary of Acute Oral Toxicity Studies

Test Substance	Species	LD ₅₀ (mg/kg body weight)	Observations	Reference(s)
Stevia rebaudiana Extract (SREC)	Mice & Rats	> 5,000	No clinical symptoms or mortality observed.	[7][8]
Purified Stevioside	Rats	> 2,000	No abnormal behavior; organs found to be physiologically normal.	[9][10]

| Stevioside | Mice & Rats | > 15,000 | No lethality or clinical signs of toxicity. |[11] |

- Test Substance: Purified stevia powder (≥95% steviol glycosides).
- Animal Model: Typically Swiss mice or Sprague-Dawley rats, nulliparous and non-pregnant females.



- Methodology: A limit test is often performed. A single high dose (e.g., 2,000 or 5,000 mg/kg body weight) is administered to a group of animals via oral gavage.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight for a period of 14 days.
- Endpoint: The primary endpoint is mortality. If no mortality occurs at the limit dose, the LD₅₀ is determined to be greater than that dose. A full necropsy of all animals is performed at the end of the observation period.

Subchronic Toxicity (90-Day Studies)

Repeated-dose, 90-day oral toxicity studies in rodents have been conducted to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL). These studies have shown no significant toxicological effects even at very high dietary concentrations.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Studies



Test Substance	Species	Dose Levels	NOAEL (mg/kg bw/day)	Key Findings	Reference(s
Rebaudiosi de A	Han-Wistar Rats	0, 12500, 25000, 50000 ppm in diet	4,161 (males)	No treatment- related adverse effects on clinical observation s, body weight, food consumptio n, hematology , clinical chemistry, or histopathol ogy.	[12]
			4,645 (females)		
Ethanolic Stevia Extract	Sprague- Dawley Rats	1.04%, 2.08%, 3.12% in diet	> 3.12% of diet	No significant behavioral, hematological , clinical, or histopathological changes. A reduction in cholesterol was noted in high-dose females.	[13][14]

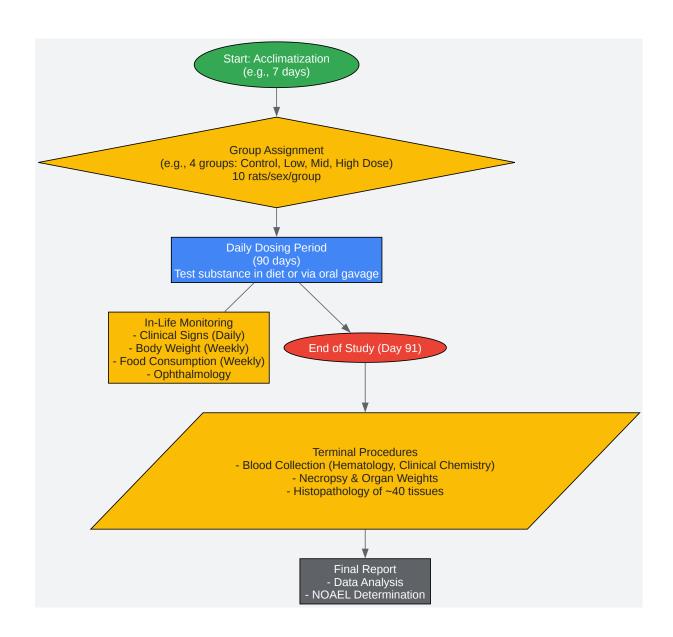


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| Stevia Extract (SREC) | Rats | Up to 50,000 mg/kg in feed | > 50,000 mg/kg feed | No significant changes in behavior, feed intake, body weight, hematological or biochemical indices, or organ health. [8] |





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Caption: General workflow for a 90-day subchronic toxicity study.



Chronic Toxicity and Carcinogenicity

Long-term (2-year) bioassays in rats have been conducted to assess the potential for chronic toxicity and carcinogenicity. These studies form the basis for the established ADI and have not found any evidence of carcinogenic potential.

Table 3: Summary of Chronic Toxicity and Carcinogenicity Studies

Test Substance	Species	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings	Reference(s
Stevioside	F344 Rats	0, 120, 383, 970 (males)	970 (males)	No increase in tumor incidence. No treatment-related adverse effects observed. This study is the basis for the JECFA ADI.	[15]
		0, 150, 474, 1143 (females)	1143 (females)		

| Steviol Glycosides | N/A | N/A | N/A | A systematic review of over 900 endpoints concluded an overall lack of carcinogenic activity. |[16]|

- Test Substance: Stevioside of high purity.
- Animal Model: F344 rats (50/sex/group).



- Methodology: The test substance was administered in the diet for 2 years (104 weeks). Four groups were used: a control group and three dose-level groups.
- Endpoints: Comprehensive in-life monitoring (as in subchronic studies) was conducted. At termination, a full histopathological examination of a wide range of tissues and organs from all animals was performed to assess for both non-neoplastic and neoplastic (tumor) changes.
- Conclusion: The study identified the highest dose at which no adverse effects were observed (NOAEL), which was subsequently used by regulatory agencies to derive the ADI by applying a 100-fold safety factor.[1][15]

Genotoxicity

An extensive battery of in vitro and in vivo genotoxicity tests has been conducted. While some early in vitro studies reported positive findings for the metabolite steviol at high concentrations, these results were not replicated in vivo.[17][18] The consensus from regulatory bodies and weight-of-evidence reviews is that steviol glycosides are not genotoxic.[3][6][16][17][19]

Table 4: Summary of Genotoxicity Studies



Assay Type	Test System	Test Substance	Result	Reference(s)
In Vitro				
Bacterial Reverse Mutation (Ames Test)	S. typhimurium strains	Stevioside, Rebaudioside A, Steviol	Negative	[8][12]
Chromosomal Aberration	Human Lymphocytes	Steviol Glycosides	Negative	[19][20]
In Vivo				
Mammalian Erythrocyte Micronucleus Test	Mouse Bone Marrow	Steviol Glycosides, Ethanolic Extract	Negative	[8][13]

| DNA Damage (Comet Assay) | Rat Tissues | Stevioside | Negative |[17] |

Reproductive and Developmental Toxicity

Multi-generational studies in animals have been performed to assess any potential effects on fertility, reproduction, and fetal development. Studies using high-purity steviol glycosides have not shown adverse reproductive or developmental effects.

Table 5: Summary of Reproductive and Developmental Toxicity Studies



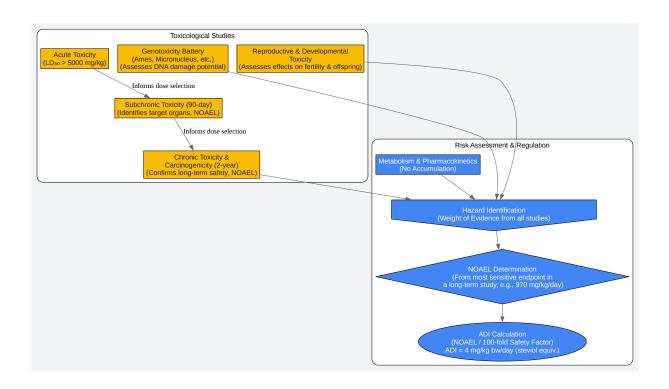
Study Type	Test Substance	Species	Dose Levels	Key Findings	Reference(s
Two- Generation Reproducti on	Rebaudiosi de A	Rats	Up to 50,000 ppm in diet	No adverse effects on mating, fertility, pregnancy, fetal developme nt, or offspring survival and growth.	[12]
Teratogenicity	Stevioside	Rats	Up to 1000 mg/kg bw/day	No teratogenic effects observed.	[21]

| General Review | Steviol Glycosides | N/A | N/A | Concluded to be not teratogenic, mutagenic, or carcinogenic. |[6] |

Overall Safety Assessment

The comprehensive toxicological database for purified **stevia powder** supports its safety for human consumption at levels within the established ADI. The relationship between different toxicological studies demonstrates a tiered approach to safety evaluation, moving from acute, high-dose studies to long-term, realistic exposure scenarios.





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Caption: Logical flow of toxicological data to regulatory safety assessment.



Conclusion

The toxicological profile of purified **stevia powder** (steviol glycosides, ≥95% purity) is well-established through a comprehensive set of studies conducted according to international guidelines. The data consistently demonstrate a lack of acute, subchronic, or chronic toxicity, as well as no carcinogenic, genotoxic, or adverse reproductive/developmental effects at doses far exceeding expected human consumption levels. The established ADI of 4 mg/kg body weight/day (as steviol equivalents) is supported by a robust scientific database and provides a large margin of safety for consumers.

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